molecular formula C21H22F6N2O3S B11084061 Methyl 4-ethyl-2-({1,1,1,3,3,3-hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-5-methylthiophene-3-carboxylate

Methyl 4-ethyl-2-({1,1,1,3,3,3-hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-5-methylthiophene-3-carboxylate

Cat. No.: B11084061
M. Wt: 496.5 g/mol
InChI Key: BIUJPKWNJVTHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-ETHYL-5-METHYL-2-{[2,2,2-TRIFLUORO-1-[(3-PHENYLPROPANOYL)AMINO]-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-3-THIOPHENECARBOXYLATE is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-ETHYL-5-METHYL-2-{[2,2,2-TRIFLUORO-1-[(3-PHENYLPROPANOYL)AMINO]-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the ester and amine groups through nucleophilic substitution and esterification reactions. The trifluoromethyl groups are often introduced using reagents such as trifluoromethyl iodide under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-ETHYL-5-METHYL-2-{[2,2,2-TRIFLUORO-1-[(3-PHENYLPROPANOYL)AMINO]-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 4-ETHYL-5-METHYL-2-{[2,2,2-TRIFLUORO-1-[(3-PHENYLPROPANOYL)AMINO]-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-3-THIOPHENECARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of trifluoromethyl groups can enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-ETHYL-5-METHYL-2-{[2,2,2-TRIFLUORO-1-[(3-PHENYLPROPANOYL)AMINO]-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-3-THIOPHENECARBOXYLATE: shares similarities with other trifluoromethylated thiophene derivatives.

    METHYL 4-ETHYL-5-METHYL-2-{[2,2,2-TRIFLUORO-1-[(3-PHENYLPROPANOYL)AMINO]-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-3-THIOPHENECARBOXYLATE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of METHYL 4-ETHYL-5-METHYL-2-{[2,2,2-TRIFLUORO-1-[(3-PHENYLPROPANOYL)AMINO]-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-3-THIOPHENECARBOXYLATE lies in its trifluoromethyl groups, which enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22F6N2O3S

Molecular Weight

496.5 g/mol

IUPAC Name

methyl 4-ethyl-2-[[1,1,1,3,3,3-hexafluoro-2-(3-phenylpropanoylamino)propan-2-yl]amino]-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H22F6N2O3S/c1-4-14-12(2)33-17(16(14)18(31)32-3)29-19(20(22,23)24,21(25,26)27)28-15(30)11-10-13-8-6-5-7-9-13/h5-9,29H,4,10-11H2,1-3H3,(H,28,30)

InChI Key

BIUJPKWNJVTHDL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CCC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.